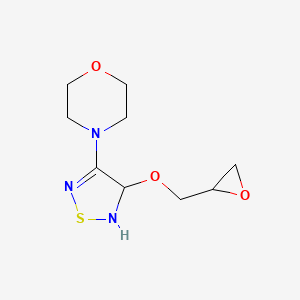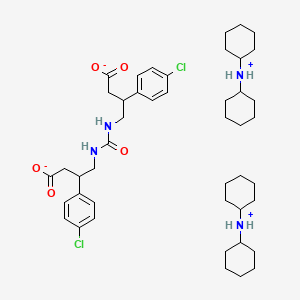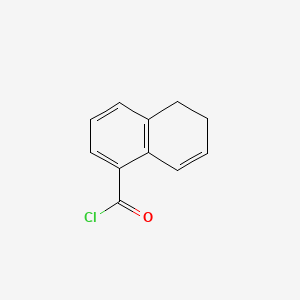
5,6-Dihydronaphthalene-1-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydronaphthalene-1-carbonyl Chloride is a chemical compound with the molecular formula C₁₁H₉ClO and a molecular weight of 192.64 g/mol. It is an intermediate in the synthesis of Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). The compound is known for its role in organic synthesis and its utility as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1-carbonyl Chloride typically involves the chlorination of 5,6-Dihydronaphthalene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5,6-Dihydronaphthalene-1-carboxylic acid+SOCl2→5,6-Dihydronaphthalene-1-carbonyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydronaphthalene-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to catalyze certain reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield an amide derivative.
Scientific Research Applications
5,6-Dihydronaphthalene-1-carbonyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is an intermediate in the synthesis of biologically active molecules, such as Palonosetron.
Medicine: It plays a crucial role in the development of drugs used to treat chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydronaphthalene-1-carbonyl Chloride is primarily related to its role as an intermediate in the synthesis of Palonosetron. Palonosetron acts as a 5-HT3 receptor antagonist, blocking the action of serotonin and preventing nausea and vomiting associated with chemotherapy. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-1-naphthalenecarbonyl chloride
- 1-Naphthalenecarbonyl chloride, 5,6-dihydro-
Comparison
5,6-Dihydronaphthalene-1-carbonyl Chloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it is particularly valuable as an intermediate in the synthesis of Palonosetron, highlighting its importance in medicinal chemistry.
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5,6-dihydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7H,1,4H2 |
InChI Key |
XPGNGDMETRWBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C(=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
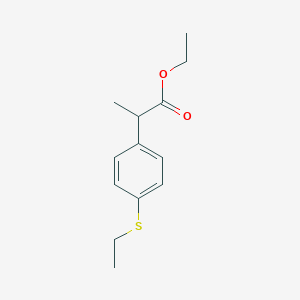
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
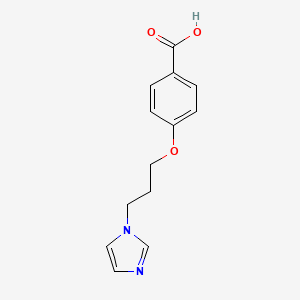
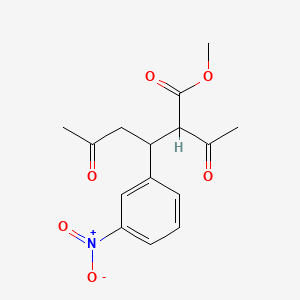
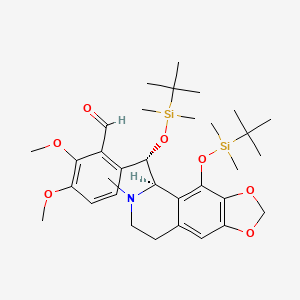
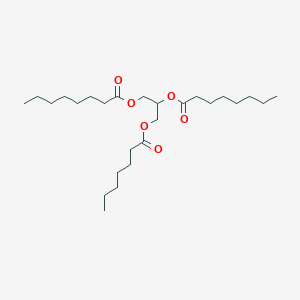
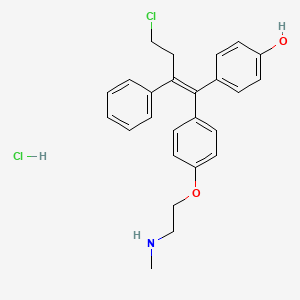
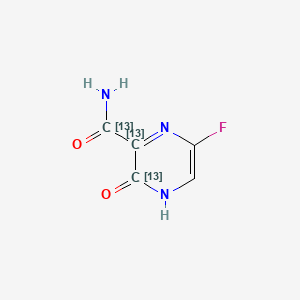
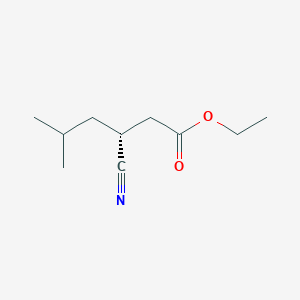
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
